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Abstract

This guide provides a comprehensive technical overview of 2-Methyl-1,3-benzothiazole-5-
carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and material
science. We will explore its fundamental chemical and physical properties, detailed synthetic
protocols with mechanistic rationale, spectroscopic characterization, and current and
prospective applications. This document is intended to serve as a foundational resource for
researchers engaged in the synthesis, evaluation, and application of novel benzothiazole
derivatives.

The Benzothiazole Scaffold: A Privileged Structure
iIn Modern Chemistry

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a
cornerstone in the field of medicinal chemistry and materials science.[1][2] This bicyclic
heterocycle is not only a component of various natural products but also serves as a "privileged
scaffold" in drug design. Its structural rigidity, electron-rich nature, and ability to participate in
hydrogen bonding and 1t-t stacking interactions allow it to bind to a wide array of biological
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targets. Consequently, benzothiazole derivatives have demonstrated a remarkable spectrum of
pharmacological activities, including anticancer, antimicrobial, anti-inflammatory,
anticonvulsant, and anti-tubercular properties.[3][4][5] In material science, the unique
photophysical properties of this scaffold are harnessed in the development of dyes, fluorescent
markers, and organic electronics.[1]

Compound Profile: 2-Methyl-1,3-benzothiazole-5-
carbonitrile

2-Methyl-1,3-benzothiazole-5-carbonitrile (CAS No. 90418-93-2) is a specific derivative that
combines the core benzothiazole structure with a methyl group at the 2-position and a nitrile
group at the 5-position.[6][7] The methyl group can influence steric interactions and metabolic
stability, while the electron-withdrawing nitrile group significantly modulates the electronic
properties of the ring system and provides a versatile chemical handle for further derivatization.

N | | Chemical Identifi

Identifier Value Source

2-methyl-1,3-benzothiazole-5-

IUPAC Name o PubChem][6]
carbonitrile
CAS Number 90418-93-2 PubChem, BLD Pharm[6][7]
Molecular Formula CoHeN2S PubChem, BLD Pharm[6][7]
Molecular Weight 174.22 g/mol PubChem, Smolecule[3][6]
) CC1=NC2=C(S1)C=CC(=C2)C
Canonical SMILES BLD Pharm|[7]

#N
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Physicochemical Properties (Computed)
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Property Value Source
XLogP3 2.5 PubChem][6]
Hydrogen Bond Donor Count 0 PubChem|[6]
Hydrogen Bond Acceptor

Count 2 PubChem][6]
Rotatable Bond Count 0 PubChem][6]
Exact Mass 174.02516937 Da PubChem|[6]
Topological Polar Surface Area  51.9 A2 PubChem][6]

Chemical Structure

Caption: Structure of 2-methyl-1,3-benzothiazole-5-carbonitrile.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzothiazoles is a well-established area of organic chemistry.[1]
The most common and robust strategy involves the condensation of a 2-aminothiophenol
derivative with a carboxylic acid or its equivalent, followed by cyclodehydration.[1][5]

For the synthesis of 2-Methyl-1,3-benzothiazole-5-carbonitrile, the logical starting materials
would be 4-amino-3-mercaptobenzonitrile and acetic anhydride or a related acetylating agent.

Proposed Synthetic Workflow

This protocol is based on established methodologies for benzothiazole synthesis. The choice of
a polyphosphoric acid (PPA) catalyst is standard for promoting the necessary cyclodehydration,
as it acts as both a Lewis acid and a dehydrating agent under thermal conditions.
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1. Combine 4-amino-3-mercaptobenzonitrile
and Acetic Anhydride in reaction vessel.

xothermic potential,
controlled addition.

2. Add Polyphosphoric Acid (PPA).
Heat mixture to 120-140 °C.

arget: >95% conversion
3. Monitor reaction progress via TLC
(e.g., 3:1 Hexanes:EtOAcC).
pon completion
4. Cool reaction. Quench by pouring
onto crushed ice.

Caution: Vigorous reaction

y

5. Neutralize with aq. NaOH solution
to precipitate product.

i

(6. Isolate crude solid by vacuum fiItration)

Wash with cold water.

i

(7. Purify by recrystallization (e.g., from Ethanol))

or column chromatography.

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.
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Detailed Experimental Protocol

Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
thermometer, and a reflux condenser, combine 4-amino-3-mercaptobenzonitrile (1.0 eq) and
acetic anhydride (1.1 eq).

Catalyst Addition & Heating: Carefully add polyphosphoric acid (PPA) (approx. 10x weight of
the starting amine) to the mixture. The PPA serves as both the solvent and the catalyst.
Begin heating the mixture with stirring to 130 °C.

o Rationale: Acetic anhydride first acylates the primary amine. PPA then protonates the
carbonyl oxygen, making the carbon more electrophilic for the subsequent intramolecular
nucleophilic attack by the thiol group. The high temperature facilitates the final dehydration
step to form the aromatic thiazole ring.

Reaction Monitoring: Monitor the reaction's progress by taking small aliquots, quenching
them in a basic solution, extracting with ethyl acetate, and analyzing by Thin Layer
Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Work-up and Isolation: Allow the reaction mixture to cool to approximately 80 °C. Carefully
and slowly pour the viscous mixture onto a beaker of crushed ice with vigorous stirring. This
will hydrolyze the PPA and precipitate the crude product.

Neutralization: Slowly neutralize the acidic aqueous slurry by adding a 10M sodium
hydroxide solution until the pH is ~7-8. This ensures the product is in its neutral form for
complete precipitation.

Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly
with cold deionized water to remove inorganic salts and then with a small amount of cold
ethanol.

Purification: The crude product can be purified by recrystallization from a suitable solvent
such as ethanol or isopropanol to yield the final product as a crystalline solid.

Spectroscopic Characterization
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Full characterization is essential to confirm the identity and purity of the synthesized compound.
While actual spectra must be obtained experimentally, the expected features can be predicted
based on the structure.

'H NMR: Expect a singlet for the methyl protons (-CHs) around & 2.8 ppm. The aromatic
protons on the benzene ring will appear as a complex multiplet system in the & 7.5-8.5 ppm
range.

e 13C NMR: The spectrum should show 9 distinct carbon signals. Key signals would include the
methyl carbon (~20 ppm), the nitrile carbon (-C=N) (~118 ppm), the C2 carbon of the
thiazole ring (~168 ppm), and multiple signals in the aromatic region (120-150 ppm).

e Mass Spectrometry (MS): GC-MS or ESI-MS should show a prominent molecular ion peak
[M]* or [M+H]* corresponding to the calculated exact mass of 174.03.[6]

« Infrared (IR) Spectroscopy: Look for a sharp, strong absorption band characteristic of the
nitrile group (-C=N) stretch around 2220-2240 cm~*. C=N stretching of the thiazole ring
would appear around 1600 cm~1.

Applications and Areas of Research

The unique substitution pattern of 2-Methyl-1,3-benzothiazole-5-carbonitrile makes it a valuable
intermediate and a potential bioactive agent itself.

Medicinal Chemistry & Drug Development

The benzothiazole core is a well-known pharmacophore. The related isomer, 2-
Methylbenzo[d]thiazole-6-carbonitrile, has been noted for its potential as an anti-tubercular
agent.[3] This suggests that the 5-carbonitrile isomer is a strong candidate for screening in
similar assays. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed in vivo
to a primary amide or carboxylic acid, leading to different pharmacodynamic and
pharmacokinetic profiles. Its potential as an antidepressant has also been suggested by some
vendors.[8]

Material Science
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Benzothiazole derivatives are often explored for their use in organic electronics due to their
electron-transporting properties and high photoluminescence quantum yields.[3] The nitrile
group in the 5-position acts as a strong electron-withdrawing group, which can lower the LUMO
(Lowest Unoccupied Molecular Orbital) energy level of the molecule. This tuning of electronic
properties is critical for designing new materials for applications such as Organic Light-Emitting
Diodes (OLEDSs) and organic photovoltaics.

Synthetic Building Block

The nitrile group is a highly versatile functional group in organic synthesis. It can be readily
transformed into other functionalities, expanding its utility as a synthetic intermediate.

Reduction Hydrolysis Cycloaddition Partial Hydrolysis
(e.g., LiAlHa4, H2/Catalyst) (Acid or Base) (e.g., NaNs, NHa4Cl) (e.g., H202/base)
--> Aminomethyl derivative (R-CHzNHz) --> Carboxylic Acid (R-COOH) --> Tetrazole derivative --> Carboxamide (R-CONHz)

Click to download full resolution via product page
Caption: Potential synthetic transformations of the nitrile group.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, this compound presents several hazards.
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Hazard Code Description Source

H302 Harmful if swallowed PubChem, BLD Pharm[6][7]
H315 Causes skin irritation PubChem, BLD Pharm[6][7]
H319 Causes serious eye irritation PubChem, BLD Pharm[6][7]
H335 May cause respiratory irritation ~ PubChem, BLD Pharm[6][7]

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

Store in a cool, dry place in a tightly sealed container.[7]

Conclusion and Future Outlook

2-Methyl-1,3-benzothiazole-5-carbonitrile is a versatile heterocyclic compound with significant
untapped potential. Its synthesis is achievable through established chemical routes, and its
structure is ripe for exploration in both medicinal and materials science contexts. Future
research should focus on the systematic evaluation of its biological activity, particularly against
microbial and cancer cell lines, and the exploration of its photophysical properties for
applications in organic electronics. The strategic positioning of the methyl and nitrile groups
provides a solid foundation for the development of a new generation of functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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